molecular formula C8H5BrF4O B2880581 2-Bromo-1-(difluoromethoxy)-4-(difluoromethyl)benzene CAS No. 2248406-78-0

2-Bromo-1-(difluoromethoxy)-4-(difluoromethyl)benzene

Cat. No.: B2880581
CAS No.: 2248406-78-0
M. Wt: 273.025
InChI Key: GZOGUIPBHJDAEW-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethoxy)-4-(difluoromethyl)benzene is a chemical compound with the molecular formula C8H6BrF4O. This compound is characterized by the presence of bromine, difluoromethoxy, and difluoromethyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethoxy)-4-(difluoromethyl)benzene typically involves the following steps:

    Difluoromethoxylation: The addition of a difluoromethoxy group to the benzene ring.

    Difluoromethylation: The addition of a difluoromethyl group to the benzene ring.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethoxy)-4-(difluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the benzene ring.

    Reduction Reactions: The compound can be reduced to form different reduced states of the benzene ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. These reactions are typically carried out in non-polar solvents under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can yield different oxidation and reduction states of the benzene ring.

Scientific Research Applications

2-Bromo-1-(difluoromethoxy)-4-(difluoromethyl)benzene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Used in the study of biological processes and interactions at the molecular level.

    Medicine: Investigated for its potential therapeutic properties and used in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-(difluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,3-difluorobenzene
  • 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene
  • 1-Bromo-2-difluoromethylbenzene

Uniqueness

2-Bromo-1-(difluoromethoxy)-4-(difluoromethyl)benzene is unique due to the presence of both difluoromethoxy and difluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for specific scientific research applications.

Properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-4-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-3-4(7(10)11)1-2-6(5)14-8(12)13/h1-3,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOGUIPBHJDAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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